molecular formula C8H5ClN2O B12357449 1,8-Naphthyridin-2(1H)-one, 7-chloro-

1,8-Naphthyridin-2(1H)-one, 7-chloro-

Cat. No.: B12357449
M. Wt: 180.59 g/mol
InChI Key: LYHYKWZPTWQFQR-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one, 7-chloro- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system with a chlorine atom at the 7th position and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridin-2(1H)-one, 7-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1,8-naphthyridine with appropriate reagents to introduce the keto group at the 2nd position. For example, the compound can be synthesized by treating 7-chloro-1,8-naphthyridine with a strong oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods

Industrial production of 1,8-Naphthyridin-2(1H)-one, 7-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 7-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 1,8-Naphthyridin-2(1H)-ol, 7-chloro-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 7-chloro- involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: Lacks the chlorine atom at the 7th position.

    7-Bromo-1,8-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine at the 7th position.

    1,8-Naphthyridin-2(1H)-one, 7-methyl-: Contains a methyl group at the 7th position.

Uniqueness

1,8-Naphthyridin-2(1H)-one, 7-chloro- is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-4aH-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-5H

InChI Key

LYHYKWZPTWQFQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC(=O)C=CC21)Cl

Origin of Product

United States

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